molecular formula C18H23ClO B2939429 1-Chloro-2-(octyloxy)naphthalene CAS No. 320423-71-0

1-Chloro-2-(octyloxy)naphthalene

Cat. No.: B2939429
CAS No.: 320423-71-0
M. Wt: 290.83
InChI Key: IULRWTCZWDFYSH-UHFFFAOYSA-N
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Description

1-Chloro-2-(octyloxy)naphthalene is a chlorinated naphthalene derivative featuring a chlorine atom at the 1-position and an octyloxy (-O-C₈H₁₇) group at the 2-position of the naphthalene ring. The compound’s molecular formula is C₁₈H₂₁ClO, with a molecular weight of 288.81 g/mol. The octyloxy substituent enhances lipophilicity and solubility in non-polar solvents, making it suitable for applications in polymer chemistry and materials science, where solubility and controlled aggregation are critical .

Properties

IUPAC Name

1-chloro-2-octoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClO/c1-2-3-4-5-6-9-14-20-17-13-12-15-10-7-8-11-16(15)18(17)19/h7-8,10-13H,2-6,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULRWTCZWDFYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C2=CC=CC=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(octyloxy)naphthalene can be synthesized through a multi-step process. One common method involves the alkylation of 1-chloronaphthalene with octanol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(octyloxy)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The octyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The naphthalene ring can undergo reduction to form dihydronaphthalene derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted naphthalene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydronaphthalene derivatives.

Scientific Research Applications

1-Chloro-2-(octyloxy)naphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cell function and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-(octyloxy)naphthalene involves its interaction with molecular targets and pathways within cells. The compound can modulate signal transduction pathways by binding to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The presence of the octyloxy group distinguishes this compound from other chlorinated naphthalenes. Key comparisons include:

Table 1: Substituent Effects on Solubility and Reactivity
Compound Substituents Solubility in Organic Solvents Key Reactivity Features Applications
1-Chloro-2-(octyloxy)naphthalene -Cl (1), -O-C₈H₁₇ (2) High (due to octyloxy chain) Electrophilic aromatic substitution Polymer synthesis, drug delivery
1-Chloro-2-(prop-2-yn-1-yloxy)naphthalene -Cl (1), -O-C≡CH (2) Moderate Alkyne-based click chemistry Bioorthogonal ligation
1-Chloro-6-(chloromethyl)naphthalene -Cl (1), -CH₂Cl (6) Low Nucleophilic substitution (CH₂Cl) Intermediate in agrochemicals
1-Methylnaphthalene -CH₃ (1) Moderate Oxidation to naphthoic acids Solvent, toxicity studies
  • Solubility: The octyloxy chain in this compound significantly improves solubility in organic solvents compared to shorter-chain analogs like the propargyloxy derivative () or non-polar methyl groups (). This property is critical in polymer synthesis, where solubility prevents aggregation .
  • Reactivity : The chlorine atom at position 1 allows for electrophilic substitution, while the octyloxy group directs further reactions to specific ring positions. In contrast, the chloromethyl group in 1-Chloro-6-(chloromethyl)naphthalene () enables nucleophilic substitution, broadening its utility in cross-coupling reactions.
Table 2: Toxicity Profiles of Selected Compounds
Compound Key Toxicological Findings Reference
1-Methylnaphthalene Respiratory irritation, hepatotoxicity ATSDR 2005 report
1-Chloronaphthalene Moderate acute toxicity (LD₅₀: 1,500 mg/kg) NIST data
Coumarin-octyloxy derivatives Selective cytotoxicity to cancer cells Breast cancer study

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